H-arg-glu-OH
Overview
Description
“H-arg-glu-OH” is also known as Arginyl-Glutamic acid . It is a peptide composed of two amino acids, arginine and glutamic acid.
Synthesis Analysis
Solid-phase peptide synthesis (SPPS) is a common method for synthesizing peptides like “H-arg-glu-OH”. The choice of resin and the sequence and length of the target peptide directly impact the generation and accumulation of side-products . In SPPS, green binary solvent mixtures have been shown to be viable alternatives to DMF, and the composition of these mixtures can influence Fmoc-removal, peptide coupling, and common side-reactions .
Molecular Structure Analysis
The molecular formula of “H-arg-glu-OH” is C11H21N5O5 . Its average mass is 303.315 Da and its monoisotopic mass is 303.154266 Da .
Scientific Research Applications
Biodegradation of Nodularin
The compound ARG-GLU plays a significant role in the biodegradation of nodularin (NOD), a potent hepatotoxin produced by cyanobacteria . In a study, four different biodegradation products were identified, including the dipeptide H-MeAsp-Arg-OH . The degradation rate of NOD was significantly influenced by the temperature, pH, and initial toxin concentrations .
Antioxidant Peptides
ARG-GLU could potentially be used in the development of antioxidant peptides . These peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics . The efficient screening of antioxidant peptides stands at the forefront of cutting-edge research .
Microcystin Disinfection By-Products
There is potential for ARG-GLU to be involved in the secondary contamination of microcystin disinfection by-products (MC-DBPs) . These by-products are of concern due to their residual structure similar to their original toxin .
Environmental Remediation
The biodegradation of toxins like NOD by ARG-GLU suggests potential applications in environmental remediation . The microcystinase MlrA encoded by the mlrA gene hydrolyzes the Arg-Adda bond to generate linear NOD as the first step of NOD biodegradation .
Food Manufacturing
Given the potential antioxidant properties of ARG-GLU, it could be used in food manufacturing to enhance the nutritional value and shelf-life of food products .
Cosmetics Industry
Antioxidant peptides like ARG-GLU could be used in the cosmetics industry for their potential skin health benefits .
Safety and Hazards
Future Directions
Arginine and its salts, including “H-arg-glu-OH”, have been used in research and in approved protein injectables due to their unique properties . They are highly effective in enhancing protein refolding and solubilization, suppressing protein-protein interaction and aggregation, and reducing the viscosity of high concentration protein formulations . The use of arginine as a viscosity reducer and protein stabilizer in high concentration formulations is expected to be a future trend in the biopharmaceutical industry .
Mechanism of Action
Target of Action
It’s known that arginine, a component of arg-glu, is a substrate for nitric oxide synthase (nos), which generates nitric oxide . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Mode of Action
For instance, arginine can enhance protein refolding and solubilization, suppress protein-protein interaction and aggregation, and reduce the viscosity of high concentration protein formulations .
Biochemical Pathways
ARG-GLU is involved in several biochemical pathways. Arginine, a component of ARG-GLU, is a key player in the urea cycle, protein synthesis, and the production of nitric oxide . Glutamate, another component of ARG-GLU, is central to amino acid metabolism, acting as a precursor for the synthesis of other amino acids, proteins, and bioactive molecules .
Pharmacokinetics
Arginine and its salts have been used in research and approved protein injectables, suggesting that they have acceptable safety profiles and bioavailability .
Result of Action
Arginine glutamate has been shown to suppress aggregation of monoclonal antibody preparations induced by increased temperatures or ph, and was also effective under accelerated stability conditions at weakly acidic to neutral ph .
Action Environment
The action of ARG-GLU can be influenced by environmental factors. For instance, the net effect of the preferential inclusion versus exclusion of arginine from the protein surface is dependent on its concentration . Moreover, the salt forms of arginine, including arginine glutamate, play an important role in determining the mechanism of action in regard to protein stabilization .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O5/c12-6(2-1-5-15-11(13)14)9(19)16-7(10(20)21)3-4-8(17)18/h6-7H,1-5,12H2,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKJBCPRWWGPEY-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCC(=O)O)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Arginylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
H-arg-glu-OH | |
CAS RN |
15706-89-5 | |
Record name | L-Arginyl-L-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15706-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arginylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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